Cas no 851806-15-0 (1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole)

1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
- Methanone, [4,5-dihydro-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-1H-imidazol-1-yl](2-fluorophenyl)-
- 1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- (2-fluorophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- (2-fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- 851806-15-0
- F0630-1411
- AKOS024589268
-
- Inchi: 1S/C18H14F4N2OS/c19-15-4-2-1-3-14(15)16(25)24-10-9-23-17(24)26-11-12-5-7-13(8-6-12)18(20,21)22/h1-8H,9-11H2
- InChI Key: AMNNIIWIUVKJPT-UHFFFAOYSA-N
- SMILES: C(N1C(SCC2=CC=C(C(F)(F)F)C=C2)=NCC1)(C1=CC=CC=C1F)=O
Computed Properties
- Exact Mass: 382.07629690g/mol
- Monoisotopic Mass: 382.07629690g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 58Ų
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 461.6±55.0 °C(Predicted)
- pka: 0.87±0.60(Predicted)
1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1411-2μmol |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1411-100mg |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1411-10mg |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1411-15mg |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0630-1411-4mg |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1411-1mg |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1411-20mg |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-1411-5mg |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1411-75mg |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-1411-5μmol |
1-(2-fluorobenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851806-15-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on 1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
1-(2-Fluorobenzoyl)-2-({4-(Trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole: A Comprehensive Overview
1-(2-Fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 851806-15-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorobenzoyl group, a trifluoromethylphenylmethyl sulfanyl moiety, and an imidazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The synthesis of 1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole involves a series of well-defined chemical reactions. The key steps typically include the formation of the imidazole ring, the introduction of the fluorobenzoyl group, and the attachment of the trifluoromethylphenylmethyl sulfanyl moiety. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes.
In terms of its biological activity, 1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole has been studied for its potential as an inhibitor of various enzymes and receptors. One notable area of research is its activity as an inhibitor of histone deacetylases (HDACs), which are important targets in cancer therapy. HDAC inhibitors have shown promise in modulating gene expression and inducing apoptosis in cancer cells. Studies have demonstrated that this compound exhibits selective inhibition of HDACs, suggesting its potential as a lead compound for further drug development.
Beyond its role as an HDAC inhibitor, 1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many diseases, including autoimmune disorders and chronic inflammatory conditions. Research has shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This dual mechanism of action—targeting both HDACs and inflammatory pathways—makes it a promising candidate for the treatment of complex diseases.
The pharmacokinetic properties of 1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole have also been extensively studied. Its high lipophilicity and low molecular weight contribute to good oral bioavailability and tissue distribution. These properties are crucial for ensuring that the compound reaches its intended targets in the body at therapeutic concentrations. Additionally, its stability under physiological conditions ensures that it remains active over extended periods.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole in various disease models. Preliminary results from phase I trials have shown promising outcomes in terms of safety profiles and pharmacological effects. These findings have paved the way for further clinical investigations to explore its potential as a therapeutic agent.
In conclusion, 1-(2-fluorobenzoyl)-2-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 851806-15-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its biological activities as an HDAC inhibitor and anti-inflammatory agent, make it a valuable candidate for further development. Ongoing research and clinical trials will continue to elucidate its therapeutic applications and optimize its use in treating various diseases.
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